molecular formula C6H11N3O5 B583171 (2R,3R,4S,5R)-2-azido-3,4,5,6-tetrahydroxyhexanal CAS No. 56883-39-7

(2R,3R,4S,5R)-2-azido-3,4,5,6-tetrahydroxyhexanal

Cat. No.: B583171
CAS No.: 56883-39-7
M. Wt: 205.17 g/mol
InChI Key: URARQBMUQIRZQO-UHFFFAOYSA-N
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Description

“(2R,3R,4S,5R)-2-azido-3,4,5,6-tetrahydroxyhexanal” is a complex organic compound. The “R” and “S” in the name refer to the absolute configuration of the chiral centers in the molecule, which are determined by the Cahn-Ingold-Prelog priority rules . The “azido” group (-N3) is a functional group that consists of three nitrogen atoms. It is a highly reactive group that can participate in various chemical reactions. The “tetrahydroxy” indicates the presence of four hydroxyl (-OH) groups, and “hexanal” suggests that this compound is a six-carbon aldehyde.


Synthesis Analysis

The synthesis of such a compound would likely involve the introduction of the azido group and the hydroxyl groups in separate steps, as these functional groups have different reactivities. The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction step. Unfortunately, without more specific information or context, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the configuration of its chiral centers. The presence of multiple hydroxyl groups and an azido group would likely result in a highly polar molecule, capable of forming multiple hydrogen bonds. This could have significant effects on the compound’s physical and chemical properties .


Chemical Reactions Analysis

The azido group is known for its reactivity and can participate in various chemical reactions, including reduction to amines and displacement reactions with other leaving groups. The hydroxyl groups can also be involved in reactions such as esterification or dehydration .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of multiple hydroxyl groups would likely make the compound highly polar and capable of forming hydrogen bonds, which could affect properties such as solubility and melting point .

Safety and Hazards

The safety and hazards associated with a compound depend on its reactivity and biological activity. The azido group is known to be explosive under certain conditions, so care would need to be taken when handling this compound. Additionally, the biological effects of the compound would depend on its mechanism of action and pharmacokinetics .

Future Directions

The future research directions for this compound would depend on its intended use. If it’s being studied for potential therapeutic applications, future research could involve further pharmacological testing, optimization of the compound’s structure for improved activity, or investigation of its mechanism of action .

Properties

IUPAC Name

3-azido-6-(hydroxymethyl)oxane-2,4,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O5/c7-9-8-3-5(12)4(11)2(1-10)14-6(3)13/h2-6,10-13H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URARQBMUQIRZQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)O)N=[N+]=[N-])O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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